1,1,4a,5,5-Pentamethyldecahydronaphthalene
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Overview
Description
1,1,4a,5,5-Pentamethyldecahydronaphthalene is a chemical compound with the molecular formula C15H28 and a molecular weight of 208.3828 g/mol . It is also known by other names such as 8-β (H)-Drimane and Decahydro-4,4,8,9,10-pentamethyl-naphthalene . This compound is a derivative of naphthalene and is characterized by its fully saturated structure with multiple methyl groups attached.
Preparation Methods
The preparation of 1,1,4a,5,5-Pentamethyldecahydronaphthalene involves several synthetic routes. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions in the presence of a catalyst such as palladium or platinum . The reaction conditions typically involve temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atm . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1,1,4a,5,5-Pentamethyldecahydronaphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,4a,5,5-Pentamethyldecahydronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,4a,5,5-Pentamethyldecahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,1,4a,5,5-Pentamethyldecahydronaphthalene can be compared with other similar compounds such as:
These compounds share similar structural features but differ in the position and number of methyl groups attached to the naphthalene core. The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical properties and reactivity.
Properties
CAS No. |
849612-59-5 |
---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
4,4,8,8,8a-pentamethyl-2,3,4a,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-13(2)9-7-11-15(5)12(13)8-6-10-14(15,3)4/h12H,6-11H2,1-5H3 |
InChI Key |
XINQBUCRHDZZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCCC2(C)C)C)C |
Origin of Product |
United States |
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